molecular formula C28H56 B13814569 6-Tridecene, 2,2,4,10,12,12-hexamethyl-7-(3,5,5-trimethylhexyl)- CAS No. 55255-73-7

6-Tridecene, 2,2,4,10,12,12-hexamethyl-7-(3,5,5-trimethylhexyl)-

Cat. No.: B13814569
CAS No.: 55255-73-7
M. Wt: 392.7 g/mol
InChI Key: NWNPVUYOZGIYLE-UHFFFAOYSA-N
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Description

This branched alkene, with the molecular formula C₂₈H₅₆ and CAS number 55255-73-7, is a highly substituted unsaturated hydrocarbon characterized by six methyl groups and a 3,5,5-trimethylhexyl substituent at the 7-position of a tridecene backbone . It has been identified in methanolic extracts of Areca catechu Linn nuts, where it exhibits insecticidal properties, though its specific bioactivity mechanisms remain understudied . The compound’s structural complexity and high molecular weight (392 g/mol) distinguish it from simpler alkenes, suggesting unique physicochemical and functional characteristics .

Properties

CAS No.

55255-73-7

Molecular Formula

C28H56

Molecular Weight

392.7 g/mol

IUPAC Name

2,2,4,10,12,12-hexamethyl-7-(3,5,5-trimethylhexyl)tridec-6-ene

InChI

InChI=1S/C28H56/c1-22(19-26(4,5)6)13-16-25(17-14-23(2)20-27(7,8)9)18-15-24(3)21-28(10,11)12/h16,22-24H,13-15,17-21H2,1-12H3

InChI Key

NWNPVUYOZGIYLE-UHFFFAOYSA-N

Canonical SMILES

CC(CCC(=CCC(C)CC(C)(C)C)CCC(C)CC(C)(C)C)CC(C)(C)C

Origin of Product

United States

Preparation Methods

The synthesis of 6-Tridecene, 2,2,4,10,12,12-hexamethyl-7-(3,5,5-trimethylhexyl)- involves several steps. One common method includes the alkylation of tridecene with various methylating agents under controlled conditions . Industrial production methods often utilize catalytic processes to ensure high yield and purity. The reaction conditions typically involve elevated temperatures and pressures to facilitate the formation of the desired product .

Mechanism of Action

The mechanism by which 6-Tridecene, 2,2,4,10,12,12-hexamethyl-7-(3,5,5-trimethylhexyl)- exerts its effects involves its interaction with hydrophobic environments . Its long carbon chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability . This property is particularly useful in the development of drug delivery systems where controlled release is essential .

Comparison with Similar Compounds

Structural and Physical Properties

The compound’s branched architecture contrasts sharply with linear or less substituted alkenes. Key comparisons include:

Property 6-Tridecene, 2,2,4,10,12,12-hexamethyl-7-(3,5,5-trimethylhexyl)- 6-Tridecene (C₁₃H₂₆) Sulfurous Acid, Cyclohexylmethyl Pentadecyl Ester
Molecular Formula C₂₈H₅₆ C₁₃H₂₆ C₂₂H₄₄O₃S
Molecular Weight (g/mol) 392 182.35 400.64
CAS Number 55255-73-7 24949-38-0 Not specified
logP (Predicted) High (>10, inferred from branching) 6.2 (experimental) Moderate (data unavailable)
Solubility Likely low (hydrophobic) 0.0013 mg/L (water) Low (ester group may enhance lipid solubility)

Key Observations :

  • The target compound’s extensive branching and methyl groups increase steric hindrance and hydrophobicity compared to linear 6-tridecene, reducing water solubility and elevating logP .
  • Its molecular weight aligns with sulfurous acid esters (e.g., cyclohexylmethyl pentadecyl ester), but functional group differences (alkene vs. ester) dictate divergent reactivity and bioactivity .
Chromatographic Behavior

Gas chromatography (GC) retention indices (RI) for linear alkenes and isomers are well-documented, but highly branched analogues like the target compound require specialized methods:

Compound Type Column Type Retention Index (RI) Reference Method
Linear n-Tridecene Polydimethyl siloxane 1277 Junkes et al. (2003)
cis/trans-Alkenes (C₆–C₁₄) Squalane 293–302 (C₁₃) Sojak et al. (1973)
Target Compound Not reported Likely higher RI Requires polar/non-polar hybrid columns

Analysis :

  • Linear alkenes exhibit predictable RI values on non-polar columns (e.g., polydimethyl siloxane) . The target compound’s branching and mass likely increase retention times, necessitating optimized temperature programs or columns (e.g., polyphenyl ether) .

Insights :

  • Methyl branching may enhance lipid membrane disruption in insects, analogous to limonene . However, the target compound’s size could limit bioavailability compared to smaller terpenes.
  • Further studies are needed to isolate the compound and quantify its efficacy against mosquito larvae or adult insects .

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